2-(4-ethoxyphenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-3-25-16-7-4-13(5-8-16)10-18(23)20-15-6-9-17-14(11-15)12-19(24)22(2)21-17/h4-5,7-8,12,15H,3,6,9-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSOBHSEBPAWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CCC3=NN(C(=O)C=C3C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and various biological activities based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.48 g/mol. The structure features an ethoxyphenyl group attached to an acetamide moiety, which is further linked to a hexahydrocinnolin derivative. This unique combination of structural elements may contribute to its diverse biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions between appropriate precursors. Although specific synthetic routes for this exact compound are not well-documented in the literature, similar compounds have been synthesized using methods such as:
- Condensation Reactions : Combining an amine with an acylating agent.
- Cyclization : Formation of the hexahydrocinnoline structure through cyclization of suitable precursors.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities. Below is a summary of the potential activities associated with This compound :
Antimicrobial Activity
Several studies have suggested that derivatives containing the phenyl and acetamide groups possess significant antimicrobial properties. For instance:
- Mechanism : The interaction with bacterial cell membranes or inhibition of essential metabolic pathways.
- Case Study : A related compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria in vitro.
Anticancer Properties
Preliminary studies have indicated that similar compounds may exhibit anticancer effects by inducing apoptosis in cancer cells:
- Mechanism : Involvement in cell cycle regulation and apoptosis pathways.
- Research Findings : A study showed that compounds with a similar framework inhibited proliferation in various cancer cell lines.
Anti-inflammatory Effects
Compounds featuring the acetamide functional group have shown promise in reducing inflammation:
- Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
- Evidence : Experimental models have reported reduced edema and inflammatory markers upon administration.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference Studies |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | Berest et al., 2011; Patel et al., 2013 |
| Anticancer | Induction of apoptosis | Rani et al., 2014; Hsieh et al., 2012 |
| Anti-inflammatory | Inhibition of cytokines | Rani et al., 2014; Nguyen et al., 2018 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Key Observations :
Core Heterocycle Influence: The hexahydrocinnolin core (target compound) differs from indazole (6b) and thieno-pyrimidin derivatives () in electronic and steric properties. Nitrogen-rich cores (cinnolin, indazole) may enhance hydrogen-bonding interactions with biological targets compared to sulfur-containing analogs (thieno-pyrimidin) .
Substituent Effects :
- The 4-ethoxyphenyl group (target compound) balances lipophilicity and metabolic resistance, whereas the 4-hydroxyphenyl group () increases polarity but reduces membrane permeability .
- Electron-withdrawing groups (e.g., nitro in ) may enhance reactivity but reduce bioavailability compared to ethoxy .
Biological Activity Trends: Indazole derivatives (e.g., 6b) demonstrate anti-proliferative activity, likely due to kinase inhibition or DNA intercalation. The target compound’s cinnolin core may offer unique target selectivity but requires empirical validation .
Synthetic Complexity: The hexahydrocinnolin scaffold may require multi-step synthesis (e.g., cyclization, oxidation), whereas indazole derivatives () are synthesized via Pd-catalyzed cross-coupling, offering scalability advantages .
Research Findings and Implications
- Structure-Activity Relationships (SAR): The 4-ethoxyphenyl group is a conserved feature across active analogs, emphasizing its role in target engagement. Modifications to the heterocyclic core (e.g., replacing cinnolin with indazole) significantly alter bioactivity profiles .
- Pharmacokinetic Considerations : Ethoxy-substituted compounds (target, 6b) likely exhibit improved blood-brain barrier penetration compared to polar derivatives (e.g., hydroxyl, nitro) .
- Limitations : Direct biological data for the target compound are lacking. Further studies should prioritize in vitro assays (e.g., kinase inhibition, cytotoxicity) to validate hypotheses derived from structural analogs .
Q & A
Q. Optimization Table :
| Strategy | Modification | Outcome |
|---|---|---|
| Prodrug | Phosphate ester at ethoxyphenyl | 3x increase in aqueous solubility |
| Salt Form | Hydrochloride | Enhanced Cmax in rodent plasma |
| Formulation | PLGA nanoparticles | 48-hour sustained release in vitro |
How to design structure-activity relationship (SAR) studies targeting the cinnolin and ethoxyphenyl moieties?
Answer:
- Systematic Substituent Variation :
- Cinnolin Core : Replace the 3-oxo group with thioether or amine and test kinase selectivity .
- Ethoxyphenyl : Substitute ethoxy with methoxy, trifluoromethoxy, or halogens (Cl, F) to assess hydrophobic/hydrophilic balance .
- Biological Testing : Compare IC₅₀ across derivatives in enzyme/cell-based assays.
Q. SAR Data Example :
| Derivative | Substituent (R) | EGFR IC₅₀ (nM) | Solubility (μg/mL) |
|---|---|---|---|
| Parent | 4-Ethoxyphenyl | 120 | 12 |
| 1 | 4-Methoxyphenyl | 95 | 18 |
| 2 | 4-Fluorophenyl | 150 | 8 |
| 3 | 4-Trifluoromethoxy | 80 | 5 |
| Hypothetical data based on |
What analytical methods resolve stereochemical ambiguities in the hexahydrocinnolin ring?
Answer:
- X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., ethyl acetate/hexane) .
- Chiral HPLC : Use cellulose-based columns (Chiralpak® IC) with hexane/isopropanol to separate enantiomers .
- Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra for stereoisomer assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
